CTTHWGFTLC, CYCLIC acetate
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Overview
Description
CTTHWGFTLC, CYCLIC acetate (244082-19-7 free base) is a cyclic peptide inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9Inhibitors of these enzymes can prevent tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CTTHWGFTLC, CYCLIC acetate involves the formation of a cyclic peptide through the creation of a disulfide bridge between the cysteine residues. The sequence of the peptide is Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, with the disulfide bridge forming between Cys1 and Cys10 .
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the peptide chain is fully assembled, it is cleaved from the resin and cyclized to form the disulfide bridge .
Chemical Reactions Analysis
Types of Reactions
CTTHWGFTLC, CYCLIC acetate primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It can also participate in oxidation and reduction reactions involving the disulfide bridge.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Disulfide Bridge Formation: Oxidizing agents like iodine or air oxidation are used to form the disulfide bridge.
Major Products
The major product of these reactions is the cyclic peptide this compound, with the disulfide bridge between Cys1 and Cys10 .
Scientific Research Applications
CTTHWGFTLC, CYCLIC acetate has several scientific research applications:
Cancer Research: As an inhibitor of MMP-2 and MMP-9, it is used to study the role of these enzymes in tumor progression and metastasis.
Drug Development: It serves as a lead compound for developing new anticancer drugs targeting MMPs.
Biological Studies: It is used to investigate the biological functions of MMP-2 and MMP-9 in various physiological and pathological processes.
Mechanism of Action
CTTHWGFTLC, CYCLIC acetate exerts its effects by inhibiting the activity of MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, which is a crucial step in tumor invasion and metastasis. By inhibiting these enzymes, this compound can prevent tumor progression .
Comparison with Similar Compounds
CTTHWGFTLC, CYCLIC acetate is unique due to its specific inhibition of MMP-2 and MMP-9. Similar compounds include:
- Batimastat sodium salt
- Ilomastat
- Excisanin A
- Apratastat
- Isofraxidin
- Ethyl gallate
- Astragaloside IV
- Leucodin
These compounds also inhibit MMPs but may have different specificities, potencies, and mechanisms of action.
Properties
Molecular Formula |
C54H75N13O16S2 |
---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |
InChI Key |
BPGVHBMULWDCSZ-RIMHVAGJSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |
Origin of Product |
United States |
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